Ethyl 2-fluoro-5-methylhex-2-enoate

Description

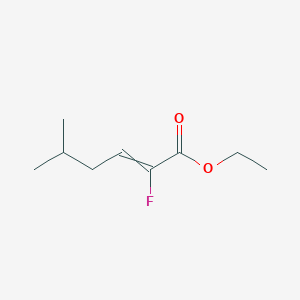

Ethyl 2-fluoro-5-methylhex-2-enoate is a fluorinated α,β-unsaturated ester with the molecular formula C₉H₁₅FO₂. Its structure features a fluoro substituent at the 2-position of the hex-2-enoate backbone and a methyl group at the 5-position. This compound is of interest in organic synthesis and medicinal chemistry due to the electron-withdrawing effect of the fluorine atom, which can influence reactivity in conjugate addition reactions or cycloadditions. The ethyl ester group enhances solubility in organic solvents, making it a versatile intermediate for further functionalization.

Properties

CAS No. |

79695-43-5 |

|---|---|

Molecular Formula |

C9H15FO2 |

Molecular Weight |

174.21 g/mol |

IUPAC Name |

ethyl 2-fluoro-5-methylhex-2-enoate |

InChI |

InChI=1S/C9H15FO2/c1-4-12-9(11)8(10)6-5-7(2)3/h6-7H,4-5H2,1-3H3 |

InChI Key |

NGPUHUOUTLGPJF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=CCC(C)C)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-fluoro-5-methylhex-2-enoate can be synthesized through several methods. One common approach involves the esterification of 2-fluoro-5-methylhex-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The process may also include purification steps such as distillation to obtain the desired ester in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-5-methylhex-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester to alcohols or alkanes.

Substitution: The fluoro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-fluoro-5-methylhex-2-enoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-5-methylhex-2-enoate involves its interaction with various molecular targets. The fluoro group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity. The ester functional group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl 2-fluoro-5-methylhex-2-enoate and Analogs

| Compound Name | Molecular Formula | Substituents | Key Functional Groups |

|---|---|---|---|

| This compound | C₉H₁₅FO₂ | 2-Fluoro, 5-methyl | α,β-unsaturated ester |

| Ethyl 5-methylhex-2-enoate | C₉H₁₆O₂ | 5-methyl | α,β-unsaturated ester |

| Ethyl 5-(5-fluoro-2-methoxyphenyl)-5-oxovalerate | C₁₄H₁₇FO₄ | 5-fluoro-2-methoxyphenyl, oxo | Ketone, ester |

| Fluoroglycofen ethyl ester | C₁₉H₁₅ClF₃NO₇ | 2-chloro-4-(trifluoromethyl)phenoxy, nitro | Aromatic ester, nitro group |

- Fluorine Substituent: The presence of fluorine in this compound increases electrophilicity at the β-carbon compared to its non-fluorinated analog, Ethyl 5-methylhex-2-enoate. This enhances reactivity in Michael additions or Diels-Alder reactions .

- Aromatic vs. Aliphatic Fluorine : In Ethyl 5-(5-fluoro-2-methoxyphenyl)-5-oxovalerate, fluorine is part of an aromatic ring, conferring distinct electronic effects (e.g., resonance stabilization) compared to aliphatic fluorine in the target compound .

- Complexity in Pesticide Derivatives: Fluoroglycofen ethyl ester incorporates multiple functional groups (e.g., trifluoromethyl, nitro), which are absent in this compound. These groups contribute to its bioactivity as a herbicide .

Physical and Chemical Properties

- Similar trends are observed in fluorinated solvents like ethyl acetate derivatives .

- Acidity and Stability: The electron-withdrawing fluorine atom may increase the acidity of the α-hydrogen, facilitating deprotonation in base-catalyzed reactions. This contrasts with non-fluorinated esters, where α-hydrogens are less acidic .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Ethyl 2-fluoro-5-methylhex-2-enoate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via esterification of 2-fluoro-5-methylhex-2-enoic acid with ethanol under acid catalysis. Optimization involves varying solvent polarity (e.g., THF vs. DCM), temperature (40–80°C), and catalyst loading (e.g., H₂SO₄, p-TsOH). Monitoring via thin-layer chromatography (TLC) and GC-MS helps track intermediate formation. Purity is confirmed using column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the stereochemistry of the α,β-unsaturated ester moiety confirmed in this compound?

- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments are critical for determining spatial proximity of protons. For example, irradiation of the fluorine-substituted C2 proton may show NOE interactions with adjacent methyl groups. X-ray crystallography (using SHELXL ) provides definitive proof of double-bond geometry and fluorine positioning.

Q. What spectroscopic techniques are most effective for characterizing impurities in this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) identifies molecular ion peaks and fragment patterns, while ¹⁹F NMR detects fluorinated impurities. IR spectroscopy confirms ester carbonyl stretches (~1740 cm⁻¹). Comparative analysis with reference spectra in databases (e.g., Reaxys) is essential .

Advanced Research Questions

Q. How do solvent effects influence the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating reaction rates. Computational studies (DFT calculations) model solvent dielectric effects on electron-deficient dienophiles. Experimental validation involves kinetic profiling under varying solvent conditions, with HPLC monitoring of endo/exo product ratios .

Q. What strategies resolve contradictions between computational predictions and experimental data for fluorine-induced electronic effects?

- Methodological Answer : Discrepancies often arise from incomplete basis sets in DFT models. Re-optimize calculations using larger basis sets (e.g., 6-311++G(d,p)) and solvent correction methods (e.g., PCM). Experimentally, substituent effects are probed via Hammett plots using para-substituted analogs. Cross-validation with XPS (X-ray photoelectron spectroscopy) quantifies fluorine’s electron-withdrawing impact .

Q. How can SHELXD or SHELXE be applied to resolve crystallographic disorder in fluorinated derivatives of this compound?

- Methodological Answer : SHELXD’s dual-space algorithm solves phase problems in disordered structures by iterating between real and reciprocal space. For severe disorder (e.g., fluorine atom positional ambiguity), SHELXE’s density modification improves map interpretability. Twinning parameters (e.g., BASF in SHELXL) refine split-site occupancies .

Q. What statistical approaches validate the reproducibility of catalytic asymmetric synthesis involving this ester?

- Methodological Answer : Use ANOVA to compare enantiomeric excess (ee) across multiple batches. Design-of-experiments (DoE) models (e.g., Box-Behnken) optimize chiral catalyst loading, temperature, and pressure. Robustness is tested via Grubbs’ test for outliers in ee data, ensuring <5% inter-batch variability .

Data Management and Ethical Considerations

Q. How should raw crystallographic data (e.g., .hkl files) be archived for peer review?

- Methodological Answer : Deposit data in the Cambridge Structural Database (CSD) or CCDC, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable). Include refinement details (R-factors, residual density maps) and SHELXL instruction files .

Q. What ethical protocols apply when reporting unexpected toxicity in fluorinated ester derivatives?

- Methodological Answer : Follow OECD guidelines for acute toxicity testing (e.g., LD50 determination in rodent models). Disclose conflicts of interest and raw data transparency per COPE (Committee on Publication Ethics) standards. Secondary validation via independent labs minimizes bias .

Tables: Key Analytical Parameters

| Technique | Critical Parameters | Application Example |

|---|---|---|

| ¹H/¹⁹F NMR | Solvent (CDCl₃), δ scale reference (TMS or CFC₃) | Fluorine coupling constants (³JHF) |

| X-ray Crystallography | SHELXL refinement, R1/wR2 thresholds (<0.05) | Double-bond geometry and fluorine occupancy |

| HRMS | Resolution (>30,000), ionization mode (ESI/APCI) | Molecular formula confirmation (C₉H₁₃FO₂) |

| DFT Calculations | Basis set (6-311G++), solvent model (SMD) | Predicting regioselectivity in cycloadditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.